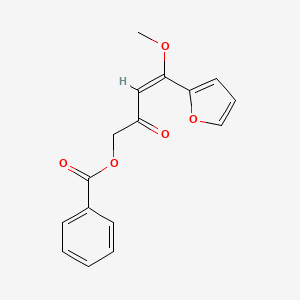

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate

Description

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is an α,β-unsaturated carbonyl ester featuring a furan moiety, a methoxy group, and a benzoate ester. The furan ring introduces aromaticity and electron-rich characteristics, while the benzoate ester enhances lipophilicity, influencing solubility and pharmacokinetic properties.

For instance, similar enone-based esters have shown antifungal and anticancer activities , and their synthesis often involves esterification of enolic intermediates under mild acidic conditions .

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

[(E)-4-(furan-2-yl)-4-methoxy-2-oxobut-3-enyl] benzoate |

InChI |

InChI=1S/C16H14O5/c1-19-15(14-8-5-9-20-14)10-13(17)11-21-16(18)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b15-10+ |

InChI Key |

RGEFNJSSAAKUQJ-XNTDXEJSSA-N |

Isomeric SMILES |

CO/C(=C/C(=O)COC(=O)C1=CC=CC=C1)/C2=CC=CO2 |

Canonical SMILES |

COC(=CC(=O)COC(=O)C1=CC=CC=C1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Esterification: The benzoate ester is formed by reacting the furan derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and reduced carbonyl compounds.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl and methoxy groups can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Key Observations :

- Bioactivity: The thiazole-hydrazone-furan analog in Table 1 demonstrates significant antifungal activity (MIC = 250 µg/mL against Candida utilis), suggesting that furan derivatives with electron-withdrawing groups (e.g., Cl, NO2) enhance bioactivity .

- Synthetic Accessibility : Compounds like 3aa are synthesized via enantioselective O–H bond insertion of vinyl diazoacetates with carboxylic acids, achieving high yields (93%) and purity (>99% by NMR) . The target compound likely follows a similar pathway but may face challenges in stereocontrol due to the furan ring’s steric and electronic effects.

- Lipophilicity: The benzoate ester in all analogs increases lipophilicity, which correlates with enhanced membrane permeability. However, the methoxy group in the target compound may reduce solubility compared to ethyl or oxazolidinone-containing analogs .

Reaction Pathways and Stability

- Synthesis: The target compound’s synthesis likely mirrors that of 3aa, involving esterification of an enolic intermediate with benzoyl chloride under basic conditions. Evidence from 3aa’s synthesis (93% yield, 60°C, 12 hours) suggests that furan substitution could slow reaction kinetics due to reduced nucleophilicity of the enolate.

- Stability: α,β-unsaturated esters are prone to Michael additions and hydrolysis. The furan ring’s electron-donating nature may destabilize the enone system compared to phenyl-substituted analogs like 3aa, which show higher thermal stability .

Biological Activity

(E)-4-(Furan-2-yl)-4-methoxy-2-oxobut-3-en-1-yl benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a furan ring and a methoxy group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Bacillus subtilis | 10.0 |

| Enterococcus faecium | 8.0 |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro and in vivo. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators.

Anticancer Activity

Emerging research has also pointed to the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Line

In a study using MCF-7 breast cancer cells, treatment with this compound resulted in:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, the compound exhibited significant cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.